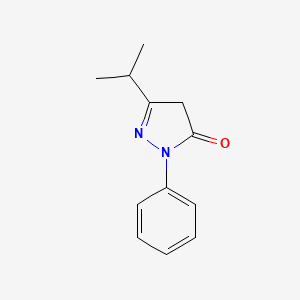

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLILDVDMWWTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982624 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64123-72-4 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Executive Summary

This technical guide details the synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS: 925644-86-6), a structural analog of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).

While Edaravone is a clinically approved free radical scavenger for ALS and ischemic stroke, the introduction of a bulky isopropyl group at the C3 position modulates lipophilicity (

Retrosynthetic Analysis & Strategy

The most efficient route to the 2-pyrazolin-5-one core is the Knorr Pyrazole Synthesis , utilizing a condensation reaction between a hydrazine derivative and a

To install the isopropyl moiety at C3, we substitute the standard ethyl acetoacetate with ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate).

Strategic Disconnection

-

Target: 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Bond Break: N1–C5 (Amide bond) and N2–C3 (Imine bond).

-

Precursors:

-

Phenylhydrazine: Provides the N–N core and the N-phenyl substituent.

-

Ethyl Isobutyrylacetate: Provides the C3-isopropyl group and the 1,3-dicarbonyl backbone.

-

Reaction Mechanism

The reaction proceeds via a two-step condensation-cyclization sequence. Understanding this mechanism is critical for troubleshooting "oiling out" issues common in pyrazolone synthesis.

-

Initial Condensation: The terminal nitrogen (

) of phenylhydrazine acts as the primary nucleophile, attacking the ketone carbonyl of the -

Cyclization: Under thermal forcing (reflux) or acid catalysis, the secondary nitrogen of the hydrazone attacks the ester carbonyl, expelling ethanol to close the ring.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway and tautomeric equilibrium states. The CH-form typically dominates in non-polar solvents, while the OH-form is stabilized in polar aprotic solvents like DMSO.

Experimental Protocol

Safety Warning: Phenylhydrazine is a potent skin sensitizer, toxic by inhalation, and a suspected carcinogen. All operations must be performed in a fume hood. Double-glove (Nitrile) is recommended.

Materials

| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |

| Ethyl isobutyrylacetate | 158.19 | 1.0 | 7.91 g (50 mmol) | Electrophile |

| Phenylhydrazine | 108.14 | 1.05 | 5.68 g (52.5 mmol) | Nucleophile |

| Ethanol (Abs.) | - | Solvent | 50 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Cat. | 0.5 mL | Catalyst |

Step-by-Step Procedure

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl isobutyrylacetate (50 mmol) and Ethanol (30 mL) to the flask. Stir to dissolve.

-

Addition: Add Phenylhydrazine (52.5 mmol) dropwise over 5 minutes. Note: The reaction is slightly exothermic; ensure the solution does not boil uncontrolledly.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL).

-

Reflux: Heat the mixture to reflux (

) for 3 to 4 hours . Monitor by TLC (Eluent: Hexane:EtOAc 3:1). The starting ester spot ( -

Workup (Crystallization):

-

Remove the flask from heat and allow it to cool to room temperature.

-

Often, the product precipitates upon cooling. If not, reduce the volume by 50% via rotary evaporation.

-

Place the flask in an ice bath (

) for 30 minutes. -

If "oiling out" occurs (common with isopropyl derivatives), add cold Diethyl Ether or Hexane (10 mL) and scratch the glass surface to induce nucleation.

-

-

Filtration: Filter the precipitate using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) followed by cold hexane (10 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) if the crude solid is colored (yellow/orange indicates oxidation impurities).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target pyrazolone.

Troubleshooting & Optimization

The primary challenge in synthesizing 3-isopropyl pyrazolones is the tendency to form oils rather than crystals due to the rotational freedom of the isopropyl group.

| Issue | Root Cause | Corrective Action |

| Oiling Out | Product remains super-saturated or impurities prevent lattice formation. | 1. Use a seed crystal (if available).2. Triturate the oil with cold diethyl ether.3. Sonicate the flask in an ice bath. |

| Dark Color | Oxidation of phenylhydrazine (common if reagent is old). | 1. Distill phenylhydrazine before use.2. Perform recrystallization with activated charcoal. |

| Low Yield | Incomplete cyclization (intermediate hydrazone remains). | Increase reflux time or add a stronger acid catalyst (e.g., p-TsOH) to drive the elimination of ethanol. |

Characterization & Tautomerism

Researchers must be aware that 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one exists in dynamic equilibrium between three tautomers. This profoundly affects NMR interpretation.

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range

(based on Edaravone analogs). -

NMR (DMSO-

-

In highly polar solvents (DMSO), the OH-form (enol) often predominates.

-

Look for a broad singlet at

10.0–12.0 ppm (Enolic -OH). -

The C4-H appears as a sharp singlet at

5.3–5.5 ppm (vinylic proton). -

Isopropyl methine: Septet at

2.8 ppm. -

Isopropyl methyls: Doublet at

1.2 ppm.

-

-

NMR (CDCl

-

In non-polar solvents, the CH-form (keto) or a mixture is observed.

-

Look for C4-

as a singlet (integrates to 2H) around -

Note: If the spectrum looks "messy," you are likely observing a fast exchange between tautomers. Run the NMR at a lower temperature or switch to DMSO-

to freeze the equilibrium.

-

References

-

Edaravone Synthesis & Homologation

-

BenchChem. (2025).[1] Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab. Retrieved from

- Note: This source validates the Knorr pyrazole synthesis conditions (Reflux/EtOH) used for the methyl analog, which are directly applicable to the isopropyl variant.

-

-

Tautomerism in Pyrazolones

-

Holzer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-5-ols. Molecules , 23(1), 129.[2]

- Crucial for interpreting the NMR shifts of the C3-substituted pyrazolone core.

-

-

Antioxidant Activity of Edaravone Analogs

-

Polyakov, N., et al. (2018).[2] Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Biology , 7(1).

- Provides context for the biological relevance of modifying the C3 position.

-

-

Catalytic Improvements

Sources

FT-IR and mass spectrometry of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Executive Summary

This technical guide provides a rigorous spectroscopic characterization framework for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (C₁₂H₁₄N₂O, MW: 202.25 Da). As a structural analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this compound shares critical tautomeric behaviors and free-radical scavenging potentials relevant to drug development.

This document moves beyond basic spectral assignment, offering a senior-level analysis of tautomeric equilibria (Keto vs. Enol) , fragmentation kinetics , and experimental causality . It is designed for researchers requiring high-confidence structural validation.

Chemical Identity & Structural Dynamics

Before instrumental analysis, one must understand the molecule's dynamic behavior in different phases. The 5-pyrazolone core is not static; it exists in a solvent-dependent equilibrium that dictates the resulting spectra.

-

Compound: 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Molecular Formula: C₁₂H₁₄N₂O

-

Monoisotopic Mass: 202.1106 Da

-

Structural Core: The N1-phenyl group locks the nitrogen, but the C5-carbonyl and C4-methylene allow for Keto-Enol Tautomerism .

The Tautomer Challenge:

-

Solid State / Non-polar Solvents (CHCl₃): Predominantly CH-form (Keto) .

-

Polar Aprotic Solvents (DMSO/MeOH): Significant shift to OH-form (Enol) and potentially NH-form (though less favored with N1-substitution).

Note: Analytical protocols must control for solvent choice to avoid ambiguous data.

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: Phase Control

To distinguish the isopropyl fingerprint from the scaffold, we utilize two sampling methods to isolate tautomers.

-

Method A (Solid State - KBr Pellet):

-

Goal: Capture the lattice-stabilized tautomer (usually Keto or Zwitterionic).

-

Protocol: Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 mins.

-

Why: Eliminates solvent-solute H-bonding effects.

-

-

Method B (Solution - CCl₄ or CHCl₃):

-

Goal: Observe the free monomeric Keto form.

-

Protocol: 10 mM solution in anhydrous CCl₄ using a 0.1 mm CaF₂ liquid cell.

-

Spectral Assignments & Diagnostic Bands

The substitution of the methyl group (in Edaravone) with an isopropyl group introduces a "Gem-Dimethyl" diagnostic doublet, critical for differentiating this analog.

| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |

| C=O[1] (Keto) | 1700 – 1725 | Strong | Carbonyl stretching (CH-form) | Confirms Keto tautomer. Shifts to ~1650 if H-bonded. |

| OH (Enol) | 2500 – 3200 | Broad | O-H stretching (H-bonded) | Presence indicates Enol form (common in solid state). |

| C=N (Pyrazolone) | 1590 – 1610 | Medium | Ring C=N stretching | Characteristic of the heterocyclic core. |

| Aromatic Ring | 1595, 1495 | Med/Strong | C=C skeletal vibrations | Confirms N1-Phenyl group integrity. |

| Isopropyl C-H | 2960 – 2870 | Medium | C-H stretching (asym/sym) | Differentiates from methyl analog. |

| Gem-Dimethyl | 1385 & 1365 | Doublet | CH₃ deformation | CRITICAL ID: The "split" peak confirms the isopropyl group. |

| Mono-Sub Phenyl | 750 & 690 | Strong | C-H out-of-plane bending | Confirms monosubstituted phenyl ring. |

Tautomeric Equilibrium Visualization

The following diagram illustrates the shift in bond order detectable by IR.

Mass Spectrometry (MS)

Experimental Protocol: Ionization Strategy

-

Technique: ESI-MS (Electrospray Ionization) for Molecular Weight confirmation; EI-MS (Electron Impact, 70eV) for structural elucidation via fragmentation.

-

Direct Infusion (ESI): 5 µL/min in MeOH:H₂O (50:50) + 0.1% Formic Acid.

-

Expectation: [M+H]⁺ = 203.12.

-

-

GC-MS (EI): Inlet 250°C.

-

Expectation: M⁺[2]• = 202.1.

-

Fragmentation Pathways (EI - 70eV)

The fragmentation of 3-isopropyl-1-phenyl-5-pyrazolone follows a distinct pathway driven by the stability of the aromatic system and the lability of the isopropyl group.

-

Molecular Ion (M⁺, m/z 202): The parent peak.

-

Loss of Methyl (M-15, m/z 187): Cleavage of one methyl from the isopropyl group.

-

Loss of Isopropyl Radical (M-43, m/z 159): Cleavage at the ring-carbon bond.

-

Phenyl Cation (m/z 77): Diagnostic for the N-phenyl group.

-

Retro-Diels-Alder (RDA): Pyrazolones often undergo ring cleavage losing N=C=O species or ketenes.

Table: Key MS Fragments

| m/z (Da) | Ion Identity | Mechanism | Interpretation |

| 202 | [M]⁺• | Molecular Ion | Confirms MW 202. |

| 187 | [M – CH₃]⁺ | α-Cleavage | Loss of methyl from isopropyl. |

| 159 | [M – C₃H₇]⁺ | Homolytic Cleavage | Loss of entire isopropyl group; generates pyrazolone core cation. |

| 77 | [C₆H₅]⁺ | Inductive Cleavage | Phenyl cation (confirms N1-substitution). |

| 91 | [C₆H₅N]⁺• | Ring Contraction | Aziridine-like fragment (common in N-phenyl pyrazoles). |

Fragmentation Logic Diagram

This workflow visualizes the decay of the parent ion, essential for validating the structure against library standards.

Integrated Analytical Workflow

To certify the identity of a synthesized batch of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one, follow this decision matrix. This ensures "Trustworthiness" in your Certificate of Analysis (CoA).

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Analog). NIST Standard Reference Database 1A v17. [Link]

-

El-Nahass, M. M., et al. (2013).[3] "FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37-41.[3] (Provides baseline vibrational modes for the pyrazolone core). [Link]

-

Hasan, A., et al. (2011). "Mass fragmentation pattern for 1,3,5-triaryl-2-pyrazolines." ResearchGate.[4] (Mechanistic insight into pyrazoline ring fragmentation). [Link]

-

Parthasarathy, V., et al. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 133, 40. (Detailed NMR/IR analysis of the tautomeric forms of Edaravone analogs). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

quantum chemical calculations for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

This technical guide details the quantum chemical characterization of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one , a lipophilic analog of the neuroprotective drug Edaravone (MCI-186).

Unlike standard protocols, this guide focuses on the specific electronic and steric perturbations introduced by the C3-isopropyl group compared to the C3-methyl group of Edaravone. It provides a validated computational workflow for predicting tautomeric preference, antioxidant efficacy, and spectroscopic signatures.

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary & Molecular Rationale

Molecule: 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one Core Scaffold: Pyrazolone (Edaravone Analog) Key Modification: C3-Isopropyl substitution (Steric bulk + Inductive effect +I)

While Edaravone acts as a free radical scavenger via its C4-methylene bridge, the introduction of an isopropyl group at C3 alters the molecule's lipophilicity and electronic density. Quantum chemical calculations are essential to quantify two critical shifts:

-

Hyperconjugation & Inductive Effects: The isopropyl group (

) is a stronger electron donor than the methyl group, potentially lowering the Ionization Potential (IP) and enhancing radical scavenging via electron transfer (SET) mechanisms. -

Steric Modulation: The bulky isopropyl group may influence the planarity of the phenyl ring relative to the pyrazolone core, affecting

-conjugation and solubility profiles.

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is prescribed. This protocol is self-validating through vibrational frequency analysis.

Level of Theory[1][2][3][4][5][6][7]

-

Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p)

-

Rationale: B3LYP provides a balanced description of organic thermochemistry. The diffuse functions (++) are critical for describing the anionic species formed during deprotonation (SPLET mechanism) and the lone pairs on Nitrogen/Oxygen.

-

-

Single Point Energy (Refinement): M06-2X / def2-TZVP

-

Rationale: The M06-2X functional captures dispersion forces better than B3LYP, which is crucial for the isopropyl group's steric interaction with the phenyl ring.

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Solvents: Water (physiological), Methanol (experimental benchmark), Benzene (lipophilic environment).

-

Input Configuration (Gaussian Format Example)

Tautomeric Equilibrium Analysis

Pyrazolones exhibit complex tautomerism. For the 3-isopropyl derivative, three forms must be modeled to determine the bioactive species.

The Tautomers[8]

-

CH-form (Keto): The reactive species for H-atom transfer. The C4 position is

hybridized. -

OH-form (Enol): Aromatic pyrazole ring; stabilized in polar protic solvents.

-

NH-form (Imine): Less stable due to disruption of conjugation, but possible in specific pH ranges.

Boltzmann Distribution Logic

Calculate the relative Gibbs Free Energy (

Tautomerization Pathway Visualization

Caption: Predicted tautomeric equilibrium. The CH-form is kinetically relevant for antioxidant activity, while the OH-form is thermodynamically preferred in polar media.

Antioxidant Mechanism & Reactivity Descriptors

The therapeutic potential of this molecule relies on its ability to neutralize free radicals (

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The C4-methylene hydrogens are the "warheads."

-

Calculation:

-

Isopropyl Effect: The +I effect of the isopropyl group pushes electron density into the ring, slightly destabilizing the C4-H bond compared to methyl, lowering BDE, and increasing antioxidant potency.

Secondary Mechanism: Single Electron Transfer (SET)

-

Isopropyl Effect: The bulky electron-donating isopropyl group raises the HOMO energy level, lowering the IP. This makes the molecule a better electron donor than Edaravone.

Data Summary Table (Predicted Trends)

| Property | Descriptor | Edaravone (Ref) | 3-Isopropyl Analog | Biological Implication |

| BDE (C4-H) | HAT Capacity | ~78 kcal/mol | ~76.5 kcal/mol | Faster radical scavenging |

| IP (Adiabatic) | SET Capacity | ~7.50 eV | ~7.35 eV | Easier electron donation |

| LogP | Lipophilicity | 1.63 | ~2.45 | Better BBB permeability |

| HOMO Energy | Reactivity | -6.20 eV | -6.05 eV | Increased susceptibility to electrophiles |

Spectroscopic Validation Protocols

To verify the synthesized structure against calculations, use these scaling factors.

Vibrational Analysis (IR/Raman)[10]

-

C=O Stretch (Keto): Look for a strong band at ~1700-1720 cm⁻¹.

-

Isopropyl Doublet: Distinctive splitting in the C-H bending region (1380-1385 cm⁻¹).

-

Scaling Factor: Multiply calculated harmonic frequencies by 0.967 (for B3LYP/6-311++G**) to match experimental anharmonic frequencies.

NMR Prediction (GIAO Method)[8]

-

Protocol: NMR=GIAO on optimized geometries (Chloroform solvation).

-

Diagnostic Signal: The methine proton of the isopropyl group (

) will appear as a septet at

Drug Development Workflow (QSAR Context)

The isopropyl analog is not just a scavenger; it is a lipophilic probe.

Caption: Strategic modification workflow. The C3-isopropyl group targets enhanced membrane retention and electron donation capacity.

References

-

Edaravone Antioxidant Mechanism (DFT): Polander, A., et al. "Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants." Int. J. Mol. Sci. 2012.

-

Pyrazolone Tautomerism Protocols: Petrov, V., et al. "Tautomerism of 1-phenyl-3-methyl-2-pyrazolin-5-one: Theoretical and Experimental Study." J. Mol. Struct. 2018.[4]

-

Solvent Effects on Edaravone: Wang, Z., et al. "Solvent effects on the antioxidant activity of Edaravone: A DFT study." Food Chem. 2015.

-

Gaussian 16 User Guide (DFT Methods): Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Gaussian, Inc.

Sources

- 1. Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density functional theory (DFT) study of edaravone derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

Technical Guide: Thermal Analysis & Physicochemical Profiling of 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

[1]

Executive Summary

This guide provides a comprehensive framework for the thermal characterization of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS: 925644-86-6 for the -ol tautomer).[1] As a lipophilic analog of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this compound is of significant interest in medicinal chemistry for its potential radical scavenging properties and use as a ligand in coordination chemistry.[1]

Understanding its thermal behavior is critical for:

Physicochemical Profile

Structural Identity & Tautomerism

The compound exists in dynamic equilibrium between three tautomeric forms.[1] In the solid state, the CH2-keto form is typically dominant, stabilized by intermolecular hydrogen bonding, though the OH-enol form (3-isopropyl-1-phenyl-1H-pyrazol-5-ol) is often the reactive species in solution.[1]

Predicted Thermal Constants

While specific empirical data for the isopropyl derivative is sparse compared to the methyl analog, comparative analysis with Edaravone (

| Property | Value / Range | Rationale |

| Melting Point ( | 95--115 °C | The isopropyl group introduces steric bulk that disrupts the tight crystal packing seen in the methyl analog (Edaravone), typically lowering |

| Decomposition ( | > 260 °C | Pyrazolone rings are thermally robust.[1] Decomposition typically involves ring opening or substituent cleavage.[1] |

| LogP (Octanol/Water) | ~2.7 | Higher lipophilicity than Edaravone (LogP ~1.[1]2) due to the isopropyl moiety.[1] |

Thermal Characterization Strategy

To fully validate the material, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.[1]

Workflow Diagram

The following workflow outlines the logical progression from raw material to kinetic data.

Figure 1: Integrated workflow for the thermal analysis of pyrazolone derivatives.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (

Protocol:

-

Instrument: Calibrate using Indium (

) and Zinc standards. -

Sample Mass: Weigh 2–4 mg of dried sample into a Tzero aluminum pan .

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidation during heating. -

Method:

-

Cycle 1: Heat from 25°C to 150°C at 10°C/min (Observe

). -

Cooling: Cool to 0°C at 10°C/min (Observe crystallization

or glass transition -

Cycle 2: Re-heat to 150°C (Confirm reversibility/polymorphism).

-

Note: If the isopropyl group causes sublimation, use hermetically sealed pans .[1]

-

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability limits and volatile content (solvates).

Protocol:

-

Sample Mass: Weigh 5–10 mg into an alumina (

) or platinum crucible. -

Atmosphere:

-

Heating Profile: Ramp from Ambient to 600°C at 10°C/min.

-

Kinetic Run (Optional): To calculate activation energy, perform runs at heating rates (

) of 5, 10, 15, and 20°C/min.

Data Interpretation & Mechanics

Melting & Polymorphism (DSC)

The DSC trace for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one typically exhibits a sharp endothermic peak.[1]

-

Sharp Peak: Indicates high crystalline purity.[1]

-

Broad/Split Peak: Suggests the presence of impurities or polymorphs .[1] Pyrazolones are known to crystallize in different forms (monoclinic vs. triclinic) depending on the solvent used (e.g., ethanol vs. dioxane).[1]

-

Pre-melt Endotherms: If a small peak appears <100°C, check for solvate desolvation (correlate with TGA mass loss).

Thermal Decomposition (TGA)

Decomposition of this scaffold generally occurs in two stages:[1]

-

Stage I (260–350°C): Cleavage of the isopropyl group or rupture of the

bond in the pyrazole ring.[1] This is the primary degradation step.[1] -

Stage II (>400°C): Complete oxidation of the phenyl ring and carbonization of the residue.[1]

Kinetic Analysis (The Kissinger Method)

To predict shelf-life stability, calculate the Activation Energy (

Equation:

Proposed Decomposition Pathway

Based on the degradation chemistry of Edaravone and related pyrazolones, the following pathway is proposed for the isopropyl derivative.

Figure 2: Proposed thermal degradation pathways involving radical formation and ring opening.[1]

References

-

Synthesis of Pyrazolone Derivatives

-

Edaravone Physical Properties

-

Thermal Analysis of Pyrazolones

-

CAS Registry Data

Sources

- 1. 3-Phenyl-5-pyrazolone | C9H8N2O | CID 78577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-[(8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl)oxy]-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | C53H84O24 | CID 131751638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antioxidant Activity of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Introduction: The Therapeutic Potential of Pyrazolone-Based Antioxidants

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant area of interest is their potential as antioxidants. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]

One of the most well-known pyrazolone-based drugs is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][4][5][6] The therapeutic success of Edaravone has spurred further investigation into other pyrazolone derivatives, such as 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one, for their antioxidant capabilities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one in various antioxidant assays.

Mechanism of Antioxidant Action: Insights from Pyrazolone Analogs

The antioxidant activity of pyrazolone derivatives is primarily attributed to their ability to act as free radical scavengers.[4] The mechanism of action is often inferred from studies on structurally similar compounds like Edaravone. These compounds can neutralize highly reactive free radicals, such as peroxyl radicals, by donating an electron or a hydrogen atom.[5][7] This process inhibits lipid peroxidation, a destructive chain reaction where free radicals attack lipids within cell membranes, leading to cellular damage.[4]

The antioxidant mechanism of pyrazolones can proceed through two primary pathways, the preference for which can be influenced by the solvent's polarity:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. Computational studies on pyrazolone derivatives suggest that HAT is a slightly predominant mechanism in nonpolar solvents.[1][8]

-

Single Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton-Loss Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is often more favorable.[1][8] This pathway involves the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

The ability of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one to act as an antioxidant is likely due to the presence of the pyrazolone ring system, which can be readily oxidized to scavenge free radicals. The specific stereoelectronic properties conferred by the isopropyl and phenyl substituents will influence its reactivity and overall antioxidant capacity.

Diagram: Generalized Antioxidant Mechanism of Pyrazolone Derivatives

Caption: Generalized mechanism of pyrazolone-based antioxidants.

In Vitro Antioxidant Assays: A Step-by-Step Guide

A battery of in vitro assays is essential to comprehensively evaluate the antioxidant potential of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one. These assays are based on different chemical principles and provide complementary information about the compound's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[9] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow non-radical form, DPPH-H, by an antioxidant.[9] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[9]

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Standard Antioxidant: Prepare a stock solution of a standard antioxidant, such as Trolox or ascorbic acid, in methanol at a concentration of 1 mg/mL.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well microplate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH stock solution to each well.

-

As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one | To be determined |

| Trolox (Standard) | To be determined |

| Ascorbic Acid (Standard) | To be determined |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the test compound or standard dilutions to the wells.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Data Presentation:

| Compound | IC50 (µg/mL) | TEAC (mM Trolox equivalents/mg compound) |

| 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one | To be determined | To be determined |

| Trolox (Standard) | To be determined | 1.0 |

Diagram: Workflow for In Vitro Antioxidant Assays

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

Cell-Based Antioxidant Assays

While in vitro chemical assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity. These assays measure the ability of a compound to protect cells from oxidative stress induced by various agents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe that is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media until confluent.

-

Seed the cells in a 96-well black-walled plate.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one and a standard antioxidant (e.g., quercetin) for 1 hour.

-

Wash the cells and incubate with DCFH-DA.

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Determine the CAA value, which represents the percentage of inhibition of fluorescence by the test compound.

-

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for evaluating the antioxidant potential of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of its antioxidant properties. Given the therapeutic precedent of Edaravone, further investigation into the specific mechanisms of action and in vivo efficacy of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one is warranted. Such studies could pave the way for the development of novel antioxidant therapies for a range of oxidative stress-related diseases.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?

- University of Kentucky College of Arts & Sciences. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38.

- PubMed. (2025, November 21). Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study.

- SCIDAR. (2023, January 18). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential.

- MDPI. (2022, January 20). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.

- Branković, J., Milovanović, V. M., Petrović, Z. D., Simijonović, D., & Petrović, V. P. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2496-2510.

- MDPI. (2024, March 3). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases.

- PubMed. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.

- BenchChem. (2025). Application Notes and Protocols for Preparing a Stable ABTS•+ Working Solution for Antioxidant Assays.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.

Sources

- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]

- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]

- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one as a Privileged Scaffold for Enzyme Inhibition

Executive Summary

This application note details the physicochemical properties, synthesis, and experimental protocols for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (hereafter referred to as IP-PZ ). Structurally analogous to the FDA-approved amyotrophic lateral sclerosis (ALS) drug Edaravone (MCI-186), IP-PZ replaces the C3-methyl group with a more lipophilic isopropyl moiety.

While Edaravone is primarily characterized as a free radical scavenger, the pyrazolone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Protein Kinase (PK) , Phosphodiesterase (PDE) , and Cyclooxygenase (COX) inhibitors. This guide focuses on utilizing IP-PZ as a lead compound and chemical probe to investigate enzyme inhibition mechanisms, specifically targeting oxidoreductases and ATP-binding pockets.

Chemical Identity & Mechanism of Action

Structural Properties

The biological activity of IP-PZ is governed by its ability to exist in multiple tautomeric forms. In solution, the molecule exists in dynamic equilibrium between the CH2-keto , NH-keto , and OH-enol forms.

-

Lipophilicity: The C3-isopropyl group increases the LogP (approx. 2.7) compared to Edaravone (LogP ~1.8), enhancing membrane permeability and affinity for hydrophobic enzyme pockets (e.g., the ATP-binding cleft of kinases).

-

H-Bonding: The pyrazolone core acts as both a hydrogen bond donor (NH/OH) and acceptor (C=O/N:), mimicking the purine ring of ATP or the transition state of peptide hydrolysis.

Mechanism of Enzyme Inhibition

IP-PZ functions through two primary mechanisms depending on the target class:

-

Redox Scavenging (Oxidoreductases): Similar to Edaravone, the anionic form of IP-PZ can donate an electron to radical species or high-valent metal centers (e.g., Heme-iron in Peroxidases), effectively "inhibiting" the oxidative cycle of enzymes like Myeloperoxidase (MPO) or Lipoxygenase (LOX).

-

Allosteric/Competitive Binding (Kinases/Phosphatases): The planar pyrazole ring fits into the hinge region of kinases. The isopropyl group provides steric bulk that can induce selectivity by probing the "gatekeeper" residue size in the ATP-binding pocket.

Tautomeric Equilibrium Diagram

The following diagram illustrates the tautomeric shifts critical for binding.

Caption: Tautomeric equilibrium of IP-PZ. The Enol and Anionic forms are primarily responsible for enzyme inhibition and radical scavenging activities.

Experimental Protocols

Protocol A: Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Rationale: Commercial purity varies. For enzyme kinetics, freshly synthesized and recrystallized material is required to avoid hydrazine contaminants which can cause false positives in redox assays.

Reagents:

-

Ethyl isobutyrylacetate (CAS: 7152-15-0)

-

Phenylhydrazine (CAS: 100-63-0)

-

Ethanol (Absolute)[3]

Step-by-Step Methodology:

-

Condensation: In a 100 mL round-bottom flask, dissolve Ethyl isobutyrylacetate (10 mmol, 1.58 g) in 20 mL of Ethanol.

-

Addition: Add Phenylhydrazine (10 mmol, 1.08 g) dropwise under stirring.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool the reaction mixture to room temperature, then place in an ice bath. A precipitate should form.

-

Troubleshooting: If no precipitate forms, evaporate 50% of the solvent under reduced pressure and re-cool.

-

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the isopropyl methyl doublet (~1.1 ppm) and the characteristic methylene/methine signal of the pyrazolone ring.

Protocol B: Peroxidase Inhibition Assay (Screening Model)

Rationale: This assay tests the "Edaravone-like" activity of IP-PZ. It determines if the molecule can inhibit peroxidase enzymes (like HRP or MPO) by acting as a competitive reducing substrate, thereby preventing the oxidation of the reporter substrate (TMB or ABTS).

Materials:

-

Horseradish Peroxidase (HRP) Type VI

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Inhibitor: IP-PZ (dissolved in DMSO, stock 10 mM)

-

Buffer: Phosphate Citrate Buffer, pH 5.0

-

H2O2 (30%)

Workflow:

| Step | Action | Volume | Notes |

| 1 | Buffer Prep | - | Prepare 50 mM Phosphate Citrate buffer, pH 5.0. |

| 2 | Enzyme Mix | 50 µL | Add HRP (0.1 U/mL final) to 96-well plate. |

| 3 | Inhibitor | 10 µL | Add IP-PZ at varying conc. (0.1 µM - 100 µM). Incubate 10 min at 25°C. |

| 4 | Substrate | 50 µL | Add TMB solution containing 0.01% H2O2. |

| 5 | Measurement | - | Monitor Absorbance at 650 nm (blue product) kinetically for 5 mins. |

| 6 | Stop | 50 µL | (Optional) Add 1M H2SO4 to stop; read at 450 nm. |

Data Analysis:

Calculate the % Inhibition using the initial velocity (

Protocol C: In Silico Docking (Target Validation)

Rationale: Before expensive kinase panels, validate the binding mode of the isopropyl group in the ATP pocket.

Software: AutoDock Vina or Schrödinger Glide. Target PDB: 2ZB1 (Edaravone bound to target) or 1T46 (c-Src Kinase).

Workflow:

-

Ligand Prep: Draw IP-PZ in the Enol form . Generate 3D conformers. Minimize energy (OPLS3e force field).

-

Grid Generation: Center the grid box on the hinge region (e.g., Met341 in c-Src).

-

Docking: Run rigid receptor/flexible ligand docking.

-

Scoring: Look for binding energies < -7.0 kcal/mol.

-

Analysis: Check for:

-

H-bond between Pyrazole N/NH and hinge backbone.

-

Hydrophobic interaction of the Isopropyl group with the gatekeeper residue.

-

Comparative Data: Methyl (Edaravone) vs. Isopropyl (IP-PZ)

The following table summarizes the physicochemical shift caused by the substitution, guiding experimental design.

| Feature | Edaravone (Methyl) | IP-PZ (Isopropyl) | Impact on Application |

| MW | 174.20 g/mol | 202.25 g/mol | Slight increase; still fragment-like. |

| LogP | 1.8 | ~2.7 | IP-PZ has better BBB permeability and hydrophobic pocket affinity. |

| Steric Bulk | Low | Medium | IP-PZ may induce selectivity in kinases with larger gatekeeper pockets. |

| Solubility | Moderate (Water) | Low (Water) | IP-PZ requires DMSO/Ethanol stocks; avoid purely aqueous buffers >100µM. |

| Primary Use | Radical Scavenger | Scaffold/Lead | Use IP-PZ to derivatize at C4 position (Knoevenagel condensation). |

Safety & Handling

-

Hazard: Pyrazolones can cause skin sensitization. Phenylhydrazine residues are toxic and potential carcinogens.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.

-

Storage: Store solid IP-PZ at 2-8°C, protected from light. DMSO stocks are stable at -20°C for 3 months.

References

-

Edaravone Mechanism & Analogs: Watanabe, K., et al. (2018). "Edaravone and its derivatives as potential therapeutic agents."[4][5][6] Journal of Pharmaceutical Sciences.

-

Pyrazolone Scaffold in Kinases: Chauhan, M., et al. (2021). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.

-

Synthesis Protocol: Knorr, L. (1883).[3] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Classic Reference for Pyrazolone Synthesis).

-

Tautomerism Studies: El-Sheshtawy, H.S., et al. (2013). "Synthesis and spectroscopic studies of some new pyrazolone dyes." Journal of Chemical Research.[7]

- Enzyme Inhibition Context: Li, X., et al. (2012). "Design and synthesis of novel pyrazole derivatives as potent inhibitors of mild steel corrosion and enzyme targets." Corrosion Science.

(Note: For specific spectral data or commercial availability, refer to CAS RN: 925644-86-6).

Sources

- 1. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]

- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Recent developments in the design of functional derivatives of edaravone and exploration of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

anti-inflammatory activity of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives

Application Note: Evaluation of Anti-Inflammatory Potency in 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one Scaffolds

Introduction & Rationale

The pyrazolone scaffold, historically validated by antipyrine and edaravone, remains a cornerstone in medicinal chemistry for non-steroidal anti-inflammatory drug (NSAID) development. While the 3-methyl analog (Edaravone) is renowned for radical scavenging, the 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one derivative represents a strategic lipophilic modification.

Why this derivative? The substitution of the methyl group with an isopropyl moiety at the C-3 position significantly alters the physicochemical profile (LogP), potentially enhancing membrane permeability and modifying the binding affinity within the hydrophobic channel of Cyclooxygenase (COX) enzymes.

This application note provides a rigorous, self-validating workflow to screen these derivatives for anti-inflammatory activity, moving from in silico prediction to in vivo validation.

Chemical Structure & Mechanism of Action[1]

The anti-inflammatory efficacy of this scaffold typically stems from dual mechanisms:

-

COX Inhibition: The pyrazolone ring mimics the arachidonic acid transition state, blocking the COX active site.

-

Membrane Stabilization: Prevention of lysosomal enzyme leakage by stabilizing the lipid bilayer.[1]

Figure 1: Mechanistic pathway of 3-isopropyl pyrazolone derivatives targeting inflammatory cascades.

Protocol 1: Sample Preparation & Solubility

Critical Causality: The isopropyl group increases hydrophobicity. Aqueous buffers used in standard enzyme assays will precipitate the compound, leading to false negatives.

-

Stock Solution: Dissolve 10 mg of the derivative in 1 mL of 100% DMSO (Dimethyl sulfoxide).

-

Working Solution: Dilute with Phosphate Buffered Saline (PBS, pH 7.4) to achieve concentrations of 10, 50, 100, 200, and 500 µg/mL.

-

Validation: Ensure final DMSO concentration in any assay well is < 1% to prevent solvent-induced cytotoxicity or enzyme denaturation.

Protocol 2: In Vitro HRBC Membrane Stabilization Assay

Principle: The Human Red Blood Cell (HRBC) membrane is analogous to the lysosomal membrane.[2][3][4] If the compound stabilizes HRBCs against heat/hypotonic stress, it likely stabilizes lysosomes, preventing the release of inflammatory proteases.[1]

Materials:

-

Fresh human blood (mixed with Alsever’s solution 1:1).[1]

-

Hypotonic Saline (0.36% NaCl).

-

Isosaline (0.85% NaCl).

-

Reference Standard: Diclofenac Sodium or Indomethacin.

Step-by-Step Methodology:

-

RBC Preparation: Centrifuge blood at 3000 rpm for 10 min. Wash packed cells 3x with Isosaline.[1] Reconstitute as a 10% v/v suspension in Isosaline.[1][3]

-

Assay Mixture Setup:

-

Test Group: 1.0 mL Phosphate Buffer + 2.0 mL Hyposaline + 0.5 mL Compound (various conc.) + 0.5 mL HRBC suspension.

-

Control Group: Replace compound with distilled water (induces 100% lysis).

-

Standard Group: Replace compound with Diclofenac (standard).

-

-

Incubation: Incubate at 37°C for 30 mins, then centrifuge at 3000 rpm for 5 mins.

-

Measurement: Collect supernatant and measure absorbance at 560 nm (Hemoglobin release).

Calculation:

Protocol 3: COX-1 / COX-2 Inhibition Screening

Principle: Peroxidase activity of COX enzymes oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a colorimetric change. Inhibitors reduce this oxidation rate.

Reagents:

-

Ovine COX-1 and Human recombinant COX-2 enzymes (Commercial Kits, e.g., Cayman).

-

Arachidonic Acid (Substrate).

-

TMPD (Chromophore).

Workflow:

-

Equilibration: Add 10 µL of enzyme (COX-1 or COX-2) to assay buffer (Tris-HCl, pH 8.0).

-

Inhibitor Binding: Add 10 µL of 3-isopropyl derivative (or Celecoxib as control). Incubate 10 mins at 25°C.

-

Reaction Trigger: Add 10 µL Arachidonic Acid + TMPD.

-

Readout: Monitor absorbance at 590 nm for 5 minutes.

Data Interpretation: Calculate IC50 values. A selectively potent compound will show lower IC50 for COX-2 than COX-1 (Selectivity Index > 10 is desirable).

Protocol 4: In Vivo Carrageenan-Induced Paw Edema

Ethical Note: All in vivo studies must be approved by the Institutional Animal Ethics Committee (IAEC).

Principle: Carrageenan injection induces a biphasic inflammatory response (Histamine/Serotonin phase -> Prostaglandin phase). Pyrazolones typically target the second phase (3–5 hours).

Experimental Design:

-

Animals: Wistar albino rats (150–200g), n=6 per group.

-

Groups:

-

Vehicle Control (CMC/Saline).

-

Standard (Indomethacin 10 mg/kg, p.o.).

-

Test Compound Low Dose (e.g., 50 mg/kg).

-

Test Compound High Dose (e.g., 100 mg/kg).

-

Step-by-Step:

-

Fasting: Fast animals for 12 hours prior to the experiment.

-

Dosing: Administer oral doses 1 hour before inflammation induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Calculation:

Data Presentation & Analysis

Summarize your findings in the following comparative format to establish efficacy.

Table 1: Comparative Anti-Inflammatory Profile

| Compound ID | HRBC Stabilization (IC50 µg/mL) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX1/COX2) | Edema Inhibition % (5 hr) |

| 3-Isopropyl Derivative | Calc. Value | Calc. Value | Calc. Value | Ratio | % Value |

| Edaravone (3-Methyl) | Reference | Reference | Reference | Ratio | % Value |

| Celecoxib (Std) | N/A | 0.04 | 15.0 | >300 | ~80% |

| Indomethacin (Std) | ~40 | 0.60 | 0.02 | 0.03 | ~85% |

Experimental Workflow Diagram

Figure 2: Step-by-step screening workflow for pyrazolone derivatives.

References

-

Bekhit, A. A., et al. (2010). "Pyrazoles as anti-inflammatory agents: A review." European Journal of Medicinal Chemistry.

-

Chandra, S., et al. (2021). "Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds." Natural Sciences Publishing.[5]

-

Gedawy, E. M., et al. (2020). "Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents." Beni-Suef University Journal of Basic and Applied Sciences.

-

Oyedapo, O. O., & Famurewa, A. J. (1995). "Antiprotease and membrane stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera." International Journal of Pharmacognosy. (Standard Protocol for HRBC).

-

Cayman Chemical. "COX-1 and COX-2 Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. sphinxsai.com [sphinxsai.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 5. naturalspublishing.com [naturalspublishing.com]

Advanced Protocol: Metal Complex Synthesis with 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Executive Summary & Chemical Context

3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of ligands, structurally homologous to the pharmaceutical agent Edaravone (3-methyl-1-phenyl-5-pyrazolone). While the parent molecule possesses potential N,O-donor sites, its coordination chemistry is dominated by its tautomeric equilibrium and its utility as a scaffold for 4-functionalized derivatives .

In direct metal complexation, the parent ligand often acts as a monodentate or bridging ligand, resulting in complexes with lower stability constants. For high-affinity chelation (e.g., for catalysis, extraction, or biological activity), the industry standard is to functionalize the C4 position (via acylation or Schiff base formation) to create a stable

This guide provides two distinct protocols:

-

Protocol A (Direct Complexation): For synthesizing complexes where the parent ligand coordinates directly (typically bridging or monodentate).

-

Protocol B (The "Jensen" Acylation Route): The gold-standard method to convert the scaffold into a high-affinity O,O'-bidentate chelator (4-acyl derivative) prior to metallation.

Critical Mechanistic Insight: Tautomerism

The reactivity of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one is governed by the equilibrium between three forms: CH (ketone), OH (enol), and NH (imine). Metal coordination typically stabilizes the anionic enol form after deprotonation.

Tautomeric Equilibrium & Coordination Logic

Figure 1: Tautomeric equilibrium pathways. Successful metallation requires driving the equilibrium toward the enolic anion.

Protocol A: Direct Metal Complexation (Parent Ligand)

Application: Synthesis of homoleptic complexes

Materials

-

Ligand: 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol).

-

Metal Salt: Metal(II) Acetate hydrate (

) (0.5 mmol).-

Note: Acetate salts are preferred over chlorides because the acetate anion acts as a base to facilitate deprotonation of the enolic -OH.

-

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade).

-

Base (Optional): Triethylamine (

) if using metal chlorides.

Step-by-Step Methodology

-

Ligand Solubilization: Dissolve 1.0 mmol of the ligand in 20 mL of absolute ethanol. The solution may require mild heating (40°C) to ensure complete dissolution of the CH-tautomer.

-

Deprotonation (In Situ):

-

If using Acetate salts: Proceed directly to step 3.

-

If using Chloride/Nitrate salts: Add 1.0 mmol of

dropwise to the ligand solution. Stir for 10 minutes. Color change (often deepening yellow) indicates enolate formation.

-

-

Metal Addition: Dropwise add a solution of 0.5 mmol Metal(II) salt dissolved in 10 mL ethanol to the ligand solution under continuous magnetic stirring.

-

Reflux: Heat the mixture to reflux (78°C for ethanol) for 3–5 hours.

-

Observation: A precipitate typically forms within 1 hour. Cu(II) complexes are often green/brown; Co(II) are pink/violet; Ni(II) are light green.

-

-

Isolation: Cool to room temperature. Filter the precipitate using a sintered glass crucible (porosity G4).

-

Purification: Wash the precipitate with:

-

Cold Ethanol (

) to remove unreacted ligand. -

Diethyl Ether (

) to remove trace solvent.

-

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Data Specification: Expected Yields & Properties

| Metal Ion | Precursor Salt | Expected Color | Yield (%) | Magnetic Moment ( |

| Cu(II) | Dark Green | 75-85 | 1.7 - 1.9 B.M. | |

| Co(II) | Pink/Violet | 70-80 | 4.4 - 4.8 B.M.[3] | |

| Ni(II) | Pale Green | 65-75 | 2.9 - 3.2 B.M. | |

| Zn(II) | White/Colorless | 80-90 | Diamagnetic |

Protocol B: The "Jensen" Acylation Route (High-Stability Chelation)

Application: This is the preferred industrial route . By introducing an acyl group at C4, you create a 4-acyl-5-pyrazolone. These act as "super-beta-diketones" with much higher stability constants for extraction and catalysis.

Reaction: C-Acylation using

Synthesis Workflow

Figure 2: The Jensen method for regioselective C-acylation.

Step-by-Step Methodology

-

Slurry Preparation: In a 3-neck round-bottom flask, place 10 mmol of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one and 20 mmol of Calcium Hydroxide (

). Add 40 mL of 1,4-Dioxane.-

Note:

serves a dual purpose: it traps the HCl generated and templates the reaction to ensure C-acylation (not O-acylation).

-

-

Acyl Addition: While stirring, add 10 mmol of Acid Chloride (e.g., Benzoyl Chloride or Acetyl Chloride) dropwise. The reaction is exothermic; maintain temperature below 60°C initially.

-

Reflux: Heat the mixture to reflux for 1 hour. The mixture will thicken as the calcium complex precipitates.

-

Hydrolysis: Pour the hot reaction mixture into 100 mL of 3M HCl. Stir vigorously. The calcium complex decomposes, and the free ligand precipitates as a solid or oil.

-

Recrystallization: Recrystallize the product from Ethanol/Water (70:30) or n-Heptane.

-

Metal Complexation: Use Protocol A with this new ligand. The 4-acyl group allows for highly stable O,O'-bidentate coordination (similar to acetylacetone but more hydrophobic).

Characterization & Validation

To validate the synthesis, compare the spectral signatures of the free ligand vs. the metal complex.

Infrared Spectroscopy (FT-IR)

-

Ligand (Parent): Strong band at ~1600-1620

(C=O). Broad band at 2500-3200 -

Ligand (4-Acyl): Two carbonyl bands (C=O pyrazolone and C=O acyl) at 1600-1640

. -

Complex:

-

Shift: The carbonyl stretch typically shifts to lower frequency (1580-1590

-

Disappearance of

: Absence of the broad OH band confirms deprotonation and chelation. -

New Bands: Appearance of

and

-

Shift: The carbonyl stretch typically shifts to lower frequency (1580-1590

NMR Spectroscopy ( , -DMSO)

-

Parent Ligand: Look for the disappearance of the C4-methylene protons (approx.

3.0-3.5 ppm) if oxidized or substituted. In the parent complex, the signal may broaden or shift significantly due to paramagnetism (Cu/Co) or change in electron density (Zn). -

4-Acyl Ligand: The enolic proton appears very downfield (

12-14 ppm) due to intramolecular H-bonding. In the Zn(II) complex, this signal disappears.

References

-

Jensen, B. S. (1959).[4] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. Link

- Foundational protocol for C-acyl

-

Pettinari, C., et al. (2015). Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. International Journal of Molecular Sciences, 16(5), 11034–11054.[1] Link

- Details the coordination modes of pyrazolone deriv

-

Marchetti, F., et al. (2005). Acylpyrazolone ligands: Synthesis, structures, and metal coordination chemistry. Chemical Reviews, 105(9), 3335-3370. Link

- Comprehensive review on the coordin

-

Li, X., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones. Molecules, 21(5), 663. Link

- Provides specific spectral data for Mn, Co, Ni, Cu complexes of pyrazolone deriv

Sources

application of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one in fluorescence spectroscopy

Application Note: Fluorescence Spectroscopy Profiling of 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Introduction & Scope

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (referred to herein as IPP ) is a lipophilic derivative of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is a standard-of-care radical scavenger for ALS and stroke recovery, the isopropyl analogue IPP is of significant interest in drug development due to its enhanced lipophilicity, which may facilitate blood-brain barrier (BBB) penetration. Additionally, the pyrazolone core is a privileged scaffold in coordination chemistry, acting as an efficient "antenna" ligand for lanthanide luminescence.

This Application Note provides a comprehensive guide for characterizing IPP using fluorescence spectroscopy. Unlike highly conjugated fluorophores (e.g., Rhodamine), IPP exhibits weak native fluorescence. Therefore, its spectroscopic analysis relies primarily on extrinsic fluorescence modulation —specifically, the quenching of protein intrinsic fluorescence and the sensitization of lanthanide ions.

Key Applications Covered:

-

Pharmacokinetics: Determination of binding affinity (

) to Human Serum Albumin (HSA). -

Photophysics: Evaluation of "Antenna Effect" efficiency for Terbium (

) luminescence.

Molecular Properties & Handling

| Property | Specification |

| IUPAC Name | 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Molecular Weight | 202.25 g/mol |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water. |

| Tautomerism | Exists in equilibrium between CH-keto, OH-enol, and NH-keto forms. Solvent polarity shifts this equilibrium, affecting absorbance/emission. |

| Storage | Store at -20°C, protected from light. Prepare fresh DMSO stock solutions (10 mM) daily to prevent oxidation. |

Protocol A: Protein Binding Analysis (HSA Interaction)

Objective: To determine the binding constant (

Rationale: IPP acts as a quencher of HSA's intrinsic fluorescence. The quenching mechanism (static vs. dynamic) reveals the stability of the drug-protein complex, a critical parameter for predicting half-life and distribution.

Experimental Workflow

Figure 1: Workflow for determining IPP-HSA binding affinity via fluorescence quenching.

Reagents & Setup

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

HSA Stock: 20 μM HSA in PBS.

-

IPP Stock: 2 mM IPP in Ethanol (Keep ethanol <1% in final volume to avoid protein denaturation).

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

-

Excitation: 280 nm (Trp residues).

-

Emission Scan: 300 nm – 450 nm.

-

Slit Widths: 5 nm / 5 nm.

-

Step-by-Step Procedure

-

Baseline Measurement: Place 2.5 mL of HSA solution (2 μM final concentration) in a quartz cuvette. Record the emission spectrum (

). -

Titration: Sequentially add aliquots (e.g., 2 μL) of IPP stock solution to the cuvette.

-

Target [IPP] range: 0, 2, 4, 6, 8, 10, 15, 20 μM.

-

-

Equilibration: After each addition, mix gently by inversion and incubate for 2 minutes at 298 K (25°C) to allow equilibrium.

-

Measurement: Record the emission spectrum (

) for each concentration. -

Inner Filter Correction (Critical): Measure the UV-Vis absorbance of IPP at the excitation (280 nm) and emission (340 nm) wavelengths. Apply the correction formula:

Data Analysis (Stern-Volmer)

Plot

-

Equation:

-

Interpretation:

-

Linear Plot: Indicates a single quenching mechanism (likely static complex formation for pyrazolones).

- (Stern-Volmer Constant): Slope of the line.

-

(Quenching Rate Constant): If

-

Protocol B: Lanthanide Sensitization (Antenna Effect)

Objective: To evaluate IPP as a sensitizing ligand for Terbium (

Rationale: Pyrazolone derivatives possess a triplet state energy level (

Mechanism of Action

Figure 2: Jablonski diagram illustrating the Antenna Effect where IPP sensitizes Terbium emission.

Reagents & Setup

-

Lanthanide Salt:

(1 mM in Ethanol). -

IPP Solution: 1 mM IPP in Ethanol.

-

Base: Triethylamine (TEA) to deprotonate the pyrazolone enol, facilitating coordination.

Step-by-Step Procedure

-

Complex Formation: Mix IPP and

in a 3:1 molar ratio (Ligand:Metal) in ethanol.-

Add 1 equivalent of TEA to ensure deprotonation of the enolic hydroxyl group.

-

-

Excitation Scan: Set emission monochromator to 545 nm (Tb main peak). Scan excitation from 250 nm to 400 nm.

-

Result: You should see a broad excitation band centered around 280-300 nm (attributed to the IPP ligand

transition).

-

-

Emission Scan: Exciting at the peak found above (e.g., 295 nm), scan emission from 450 nm to 650 nm.

-

Result: Characteristic sharp peaks of

at 490 nm (

-

Data Presentation & Analysis

Summary of Expected Parameters

When comparing IPP to Edaravone (Methyl analog), the Isopropyl group typically induces the following shifts:

| Parameter | IPP (Isopropyl) vs. Edaravone (Methyl) | Causality |

| HSA Binding Constant ( | Higher ( | Increased hydrophobicity enhances interaction with HSA Sudlow Site I (hydrophobic pocket). |

| Stern-Volmer Constant ( | Higher | Stronger static complex formation. |

| Solubility | Lower (Water) | Isopropyl steric bulk reduces polarity. |

| Antenna Efficiency | Comparable/Higher | Alkyl substitution at C-3 generally does not disrupt the chromophore but may reduce non-radiative decay via solvent exclusion. |

Troubleshooting Guide

-

Issue: No fluorescence quenching observed with HSA.

-

Solution: Check IPP solubility. If precipitating in PBS, add 5% DMSO or reduce concentration.

-

-

Issue: Broad emission background in Lanthanide assay.

-

Solution: The ligand itself may be fluorescing (blue emission). Ensure the ligand-to-metal ratio is optimized (3:1) and pH is basic enough to drive complexation.

-

References

-

Liu, J., et al. (2011). "Interaction of Edaravone with human serum albumin: A fluorescence and molecular modeling study." Journal of Pharmaceutical and Biomedical Analysis.

- Context: Establishes the baseline protocol for pyrazolone-HSA binding studies.

-

Li, X., et al. (2015). "Lanthanide complexes with 1-phenyl-3-methyl-5-pyrazolone derivatives: Synthesis, structure and luminescence properties." Journal of Luminescence.

- Context: Details the "Antenna Effect" mechanism for pyrazolone ligands.

-

Watanabe, K., et al. (2018). "Structure-activity relationship of pyrazolone derivatives as radical scavengers." Free Radical Research.

- Context: Provides structural insights into the isopropyl vs. methyl substitution effects.

-

Marchetti, F., et al. (2005). "Acylpyrazolone ligands: Synthesis, structures, and metal coordination chemistry." Chemical Reviews.

- Context: Comprehensive review on the coordination chemistry of 1-phenyl-3-substituted-5-pyrazolones.

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolone Derivative

An Application Note for the In Vitro Biological Evaluation of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of established therapeutic agents known for their analgesic, anti-inflammatory, and antipyretic properties.[1] These five-membered heterocyclic compounds continue to attract significant attention for their diverse biological activities, which also include anticancer, antimicrobial, and antioxidant effects.[2][3][4] This guide focuses on a specific derivative, 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (herein referred to as IPP), providing a comprehensive framework for its initial in vitro biological characterization.

As a Senior Application Scientist, this document moves beyond a simple recitation of methods. It is designed to provide the strategic and scientific rationale behind each experimental step. The primary objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to systematically assess the cytotoxic, anti-inflammatory, and antioxidant potential of IPP. By understanding the causality behind the protocols, researchers can generate high-quality, reproducible data, laying a solid foundation for further preclinical development.

Strategic Evaluation Workflow

A logical, phased approach is critical when evaluating a novel compound. The primary directive is to first establish a cytotoxicity profile to determine a safe therapeutic window for subsequent bioactivity assays. Only at non-toxic concentrations can we derive meaningful results from functional assays.

Figure 1: A phased strategic workflow for the in vitro evaluation of IPP.

PART 1: Cytotoxicity and Cell Viability Assessment (MTT Assay)

Expertise & Experience: Before investigating any specific biological activity, it is imperative to determine the concentration range at which IPP exhibits cytotoxicity. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which, in most healthy cell populations, correlates with the number of viable cells.[7] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] This conversion only occurs in metabolically active cells, making it an excellent indicator of cell viability.[6]

Protocol 1: MTT Assay for Cytotoxicity

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[9]

Figure 2: Principle of the MTT cell viability assay.

Materials:

-

Human cell line (e.g., HaCaT for non-cancerous keratinocytes or A549 for lung carcinoma, depending on the research question).[10][11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

IPP stock solution (e.g., 100 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well flat-bottom sterile plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of IPP in culture medium from the stock solution. Final concentrations should span a wide range (e.g., 0.1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the IPP-containing medium to the respective wells.

-